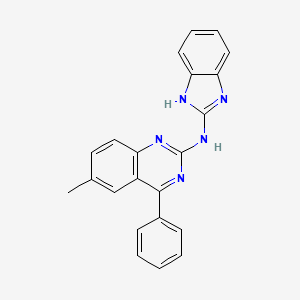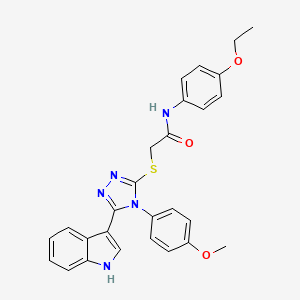![molecular formula C16H25ClN2O3 B2814046 1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol CAS No. 866156-85-6](/img/structure/B2814046.png)
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a chlorophenoxy group, a methyl group, a morpholinoethylamino group, and a propanol group. Each of these groups can contribute to the overall properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, methyl, morpholinoethylamino, and propanol groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanol group might participate in reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strengths of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Beta-Adrenoceptor Stimulant Properties
- This compound has been investigated for its potential as a beta-adrenoceptor stimulant, particularly in cardiac applications. A study found that similar compounds exhibited selectivity for the heart relative to blood vessels, with some being partial agonists. This suggests potential use in cardiac stimulants (Barlow, Main, & Snow, 1981).
Use in Lubricating Oils
- Research into derivatives of this compound, such as 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol, has explored their use as anticorrosion and antimicrobial additives in lubricating oils. This indicates a potential application in industrial and mechanical contexts (Mirzoeva, Gasanov, Abbasova, & Allakhverdiev, 2009).
Synthesis of Oxazolines
- The compound has relevance in the synthesis of oxazolines, a class of heterocyclic compounds. These are useful in various chemical reactions and may have pharmaceutical applications (Button & Gossage, 2003).
Role in Photoinitiators for Coatings
- Copolymeric systems involving similar compounds have been studied for their role as photoinitiators in ultraviolet-curable pigmented coatings. This has implications for material science, particularly in the development of new types of coatings and paints (Angiolini et al., 1997).
Synthesis and Antimicrobial Activities
- There's ongoing research into the synthesis of new derivatives of the compound and their antimicrobial activities. This is crucial in the search for new antibiotics and treatments for bacterial infections (Bektaş et al., 2007).
Analysis in Biological Samples
- The compound, due to its nature as a chlorophenoxy herbicide, has been a subject of study in the analysis of biological samples. This is important for monitoring environmental and occupational exposure (Rosales-Conrado et al., 2008).
Chemoenzymic Synthesis and Fungicidal Activity
- Its derivatives have been synthesized and evaluated for fungicidal activity, indicating potential in agriculture for the control of fungal diseases (Bianchi et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-2-methyl-3-(2-morpholin-4-ylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(20,13-22-15-4-2-14(17)3-5-15)12-18-6-7-19-8-10-21-11-9-19/h2-5,18,20H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYMYOMHWVTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)
![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)
![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)
![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)



![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2813984.png)
